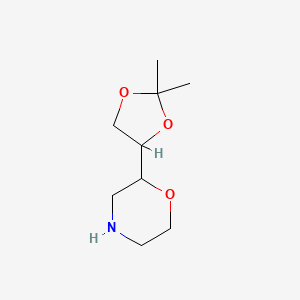
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:
Formation of the 2,2-dimethyl-1,3-dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the morpholine ring: The dioxolane intermediate is then reacted with morpholine under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: N-substituted morpholine derivatives.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the synthesis of biologically active molecules.
- Investigated for its role in enzyme inhibition studies.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential applications in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the metal complex.
Comparison with Similar Compounds
- (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine
Uniqueness:
- The specific stereochemistry of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine imparts unique reactivity and selectivity in chemical reactions.
- The combination of the morpholine and dioxolane rings provides a distinct structural framework that can be exploited in various applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
OWGKBHAVTSVSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2CNCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















